molecular formula C17H17ClN2O2 B2848965 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide CAS No. 568577-54-8

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide

Cat. No. B2848965
CAS RN: 568577-54-8
M. Wt: 316.79
InChI Key: RSUKRTMPULBUSI-UHFFFAOYSA-N
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Description

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide, also known as CAPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study by Gouda et al. (2010) detailed the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, including the use of chloroacetyl chloride in the synthesis process. These compounds exhibited promising antimicrobial activities, indicating the potential application of chloroacetamido-based compounds in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Chemical Structure and Photophysics

  • Robertson et al. (2001) used IR-UV ion-depletion and fluorescence spectroscopy to study the structures and photophysics of 2-phenylacetamide clusters. This research contributes to understanding how hydration and molecular interactions influence the photophysical properties of amide compounds, including those related to 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide (Robertson, Hockridge, Jelfs, & Simons, 2001).

Bioactive Molecule Spectroscopy

  • Klasinc et al. (2009) conducted photoelectron spectroscopy on benzene-containing amides to understand the electronic structure and the role of the benzenoid moiety in biological activity. This research sheds light on the fundamental properties that may influence the biological activities of compounds like 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide (Klasinc, Novák, Sabljic, & McGlynn, 2009).

Molecular Structure Analysis

  • Gowda et al. (2007) analyzed the molecular structure of N-(2,3-Dichlorophenyl)benzamide, providing insights into the conformational preferences and hydrogen bonding patterns of chloro-substituted benzamides. Such structural analyses are crucial for understanding the reactivity and potential applications of similar compounds (Gowda, Sowmya, Tokarčı́k, Kožíšek, & Fuess, 2007).

Antimicrobial Agent Development

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-7-3-2-4-8-13)19-17(22)14-9-5-6-10-15(14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUKRTMPULBUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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